6-Chloro-6,7-dihydro-1H-purine

Physicochemical profiling Drug-likeness Permeability prediction

Researchers aiming for N7-selective purine functionalization often face regioselectivity challenges with aromatic 6-chloropurine. 6-Chloro-6,7-dihydro-1H-purine (CAS 905808-37-9) solves this with its sp³ C6-Cl bond, enabling Sₙ2 displacement. - Enables N7-alkylation/acylation followed by re-aromatization to N7-substituted purines. - Reduced logP (~0) and added H-bond donor suit fragment-based drug discovery. - High-purity building block ensuring reproducible synthetic outcomes.

Molecular Formula C5H5ClN4
Molecular Weight 156.57 g/mol
Cat. No. B11918175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-6,7-dihydro-1H-purine
Molecular FormulaC5H5ClN4
Molecular Weight156.57 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1)C(N=CN2)Cl
InChIInChI=1S/C5H5ClN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2,4H,(H,7,9)(H,8,10)
InChIKeyISYIJGDQPIOZHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical and Structural Profile


6-Chloro-6,7-dihydro-1H-purine (CAS 905808-37-9) is a partially saturated purine derivative with molecular formula C₅H₅ClN₄ and a molecular weight of 156.57 g/mol [1]. Unlike the fully aromatic 6-chloropurine (CAS 87-42-3), this compound features a saturated C6 carbon (sp³) bearing the chlorine substituent within a 6,7-dihydro purine ring system, as confirmed by its InChI (InChI=1S/C5H5ClN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2,4H,(H,7,9)(H,8,10)) and SMILES notation [1]. The compound possesses two hydrogen bond donors, two hydrogen bond acceptors, a computed XLogP3-AA of 0, and a topological polar surface area of 53.1 Ų [1], placing it in a distinct physicochemical space relative to its aromatic congeners. It is commercially available at purities of ≥97–98% from multiple suppliers and is classified under the purine derivative category within heterocyclic building blocks .

Why In-Class Analogs Cannot Substitute


The partial saturation of the purine ring in 6-Chloro-6,7-dihydro-1H-purine fundamentally alters its chemical reactivity, physicochemical properties, and potential biological recognition compared to the fully aromatic 6-chloropurine (CAS 87-42-3) [1]. The chloro substituent at the sp³-hybridized C6 carbon enables nucleophilic substitution via an Sₙ2-type mechanism rather than the nucleophilic aromatic substitution (SₙAr) pathway characteristic of aromatic 6-chloropurine [2]. This mechanistic divergence directly impacts reaction kinetics, leaving group propensity, and the scope of accessible derivatives. Furthermore, the dihydro scaffold introduces an additional hydrogen bond donor, reduces logP by approximately one unit, and creates a non-planar ring geometry that can alter binding modes with biological targets—differentiation dimensions that are absent when substituting with aromatic 6-chloropurine, 2-amino-6-chloropurine, or 6-chloro-7-deazapurine [1]. Researchers and procurement specialists must recognize that interchanging these compounds risks irreproducible synthetic outcomes and confounded biological results.

Quantitative Differentiation Evidence


Computed logP and Hydrogen Bonding Profile vs. 6-Chloropurine

6-Chloro-6,7-dihydro-1H-purine exhibits a computed XLogP3-AA of 0, which is approximately 0.8–1.0 log unit lower than 6-chloropurine (estimated logP ≈ 0.76–1.0) [1][2]. This indicates significantly higher hydrophilicity for the dihydro compound. Additionally, the hydrogen bond donor count differs: 2 for the target compound versus 1 for 6-chloropurine, while the hydrogen bond acceptor count is reversed (2 vs. 3) [1][2]. These combined differences shift the compound into a distinct region of physicochemical space relevant to membrane permeability, aqueous solubility, and protein binding.

Physicochemical profiling Drug-likeness Permeability prediction

Molecular Formula and Mass Differentiation vs. Closest Analogs

The molecular formula C₅H₅ClN₄ (MW 156.57) of 6-Chloro-6,7-dihydro-1H-purine uniquely distinguishes it from its four closest structural analogs, each differing by specific atomic composition [1][2][3]. 6-Chloropurine (C₅H₃ClN₄, MW 154.56) differs by exactly 2 hydrogen atoms (~2.01 Da), reflecting the aromatic vs. dihydro state. 2-Amino-6-chloropurine (C₅H₄ClN₅, MW 169.57) replaces one carbon with nitrogen and adds one hydrogen. 6,7-Dihydro-1H-purine (C₅H₆N₄, MW 122.13) lacks the chlorine entirely. 2-Chloroadenine (C₅H₅ClN₄, MW 169.57) shares the same empirical formula but differs structurally as a constitutional isomer. These differences are analytically resolvable by LC-MS or elemental analysis.

Identity verification Quality control Procurement specification

Dihydropurine Ring Stability via Electron-Withdrawing Substituent

Pendergast and Hall (1989) demonstrated that the stability of 7,8-dihydropurines is critically dependent on the presence of an electron-withdrawing substituent at the 6-position [1]. In the absence of such a group, dihydropurines are prone to rapid re-aromatization or degradation. The chlorine atom in 6-Chloro-6,7-dihydro-1H-purine (σₚ = +0.23 for Cl) serves this stabilizing function, analogous to the electron-withdrawing groups described in the study. By contrast, the unsubstituted 6,7-dihydro-1H-purine (CAS 54390-92-0) lacks this stabilizing feature and is expected to exhibit significantly lower chemical stability . This stability differential is a class-level property inferred from the established structure-stability relationship of dihydropurines.

Chemical stability Dihydropurine chemistry Synthetic intermediate robustness

Sₙ2 vs. SₙAr Reactivity Divergence at the Chlorine Center

In 6-Chloro-6,7-dihydro-1H-purine, the chlorine is attached to an sp³-hybridized C6 carbon, enabling bimolecular nucleophilic substitution (Sₙ2) pathways. In contrast, the chlorine in aromatic 6-chloropurine is attached to an sp² carbon and undergoes nucleophilic aromatic substitution (SₙAr), which requires electron-deficient aromatic ring activation [1]. Neiman (1979) demonstrated that reduction of 7- and 9-alkylchloropurines with NaBH₄ in methanol yields 7,8-dihydropurines without affecting the chlorine atoms, confirming the chemical compatibility of the chloro substituent with dihydropurine formation [2]. This mechanistic divergence means that 6-Chloro-6,7-dihydro-1H-purine can react with nucleophiles under Sₙ2 conditions (polar aprotic solvents, stronger nucleophiles), potentially yielding different regioisomeric products or enabling transformations that are inaccessible or low-yielding with aromatic 6-chloropurine.

Nucleophilic substitution Synthetic methodology Derivatization scope

Optimal Application Scenarios


N7-Selective Alkylation via Dihydropurine Intermediates

Based on the established chemistry of related 7,8-dihydropurine systems (Kotek et al., 2012), 6-Chloro-6,7-dihydro-1H-purine is positioned as a precursor for N7-selective functionalization . The partially saturated ring enables N7-alkylation, acylation, or conjugate addition that would be difficult or impossible to achieve regioselectively on the fully aromatic 6-chloropurine scaffold, where N9-alkylation typically predominates . Following N7-functionalization, oxidative re-aromatization (e.g., with MnO₂) can restore the aromatic purine system, providing access to N7-substituted 6-chloropurines. This synthetic strategy is not replicable with aromatic 6-chloropurine or 2-amino-6-chloropurine without dihydro intermediates.

Hydrophilicity-Optimized Fragment for Drug Discovery

The computed XLogP3-AA of 0 for 6-Chloro-6,7-dihydro-1H-purine, compared to ~0.76–1.0 for 6-chloropurine, positions this compound favorably for fragment-based drug discovery campaigns requiring higher aqueous solubility or reduced non-specific protein binding . The additional hydrogen bond donor (HBD = 2 vs. 1) and altered hydrogen bond acceptor pattern (HBA = 2 vs. 3) further differentiate its molecular recognition profile, potentially enabling unique interactions with biological targets that are not accessible to aromatic purine fragments. This is particularly relevant for targets with hydrophilic binding pockets or for CNS drug discovery programs where lower logP is desirable for reduced hERG and phospholipidosis risk.

Sₙ2 Diversification on an sp³ Carbon Center

The sp³-hybridized C6–Cl bond in 6-Chloro-6,7-dihydro-1H-purine uniquely enables Sₙ2-type nucleophilic displacement chemistry that is mechanistically unavailable to aromatic 6-chloropurine . This opens diversification routes using hard nucleophiles (alkoxides, thiolates, amines under non-aromatic-activation conditions) that would be ineffective or require forcing conditions with the aromatic analog. This is a critical consideration for medicinal chemistry teams building compound libraries around the purine scaffold who require orthogonal reactivity handles for late-stage functionalization.

Stabilized Scaffold for Kinase Inhibitor Design

The electron-withdrawing 6-chloro substituent stabilizes the dihydropurine ring against re-aromatization (Pendergast & Hall, 1989), making this compound a viable scaffold for exploring non-planar purine mimetics in enzyme inhibitor design . The non-aromatic, partially saturated ring system may offer distinct binding geometries compared to planar aromatic purines, potentially accessing protein conformations or binding pockets that are not engaged by ATP-competitive purine analogs. This is particularly relevant for kinase inhibitor programs seeking to overcome resistance mutations or improve selectivity profiles through non-classical binding modes.

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